1-{[(5-amino-1H-tetrazol-1-yl)acetyl](3-methylphenyl)amino}-N-phenylcyclohexanecarboxamide
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Overview
Description
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide is a complex organic compound with a unique structure that includes a tetrazole ring, a cyclohexane ring, and various functional groups
Preparation Methods
The synthesis of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which can be synthesized through the reaction of aminoguanidine with nitrous acid. The resulting 5-aminotetrazole is then reacted with acetic anhydride to form the acetyl derivative. This intermediate is further reacted with 3-methylphenylamine and N-phenylcyclohexanecarboxamide under specific conditions to yield the final product .
Chemical Reactions Analysis
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and acetyl groups, using reagents like halogens or alkylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Scientific Research Applications
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites on these targets, leading to changes in their function and subsequent biological effects .
Comparison with Similar Compounds
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide can be compared with other similar compounds, such as:
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide: This compound has a similar structure but with a furylmethyl group instead of a 3-methylphenyl group.
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide: This compound features a benzyl group in place of the 3-methylphenyl group.
The uniqueness of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H27N7O2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-(N-[2-(5-aminotetrazol-1-yl)acetyl]-3-methylanilino)-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H27N7O2/c1-17-9-8-12-19(15-17)30(20(31)16-29-22(24)26-27-28-29)23(13-6-3-7-14-23)21(32)25-18-10-4-2-5-11-18/h2,4-5,8-12,15H,3,6-7,13-14,16H2,1H3,(H,25,32)(H2,24,26,28) |
InChI Key |
NPTKFGFZCJPUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)CN2C(=NN=N2)N)C3(CCCCC3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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